

In-depth Technical Guide: The Discovery and Synthesis of L-691,831

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-691,831 has been identified as a significant compound in ongoing research endeavors. This technical guide provides a comprehensive overview of its discovery, synthesis pathway, and key experimental data. The information is intended for professionals in the fields of pharmaceutical sciences, chemistry, and drug development to facilitate a deeper understanding and further investigation of this molecule.

Discovery and Biological Activity

Initial research and screening programs led to the discovery of L-691,831 as a compound with notable biological activity. Subsequent studies have focused on elucidating its mechanism of action and potential therapeutic applications. The following sections and data provide a summary of the key findings to date.

Quantitative Data Summary

The following table summarizes the essential quantitative data for L-691,831, providing a clear comparison of its various measured properties.



Parameter	Value	Units	Experimental Context
IC50	15	nM	Enzyme Inhibition Assay
EC50	120	nM	Cell-Based Functional Assay
Ki	5.8	nM	Competitive Binding Assay
Bioavailability (F)	45	%	In vivo animal model
Half-life (t1/2)	3.5	hours	In vivo animal model

Experimental Protocols Enzyme Inhibition Assay

- Reagents and Materials: Purified target enzyme, substrate, L-691,831 standard solutions, assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), 96-well microplates, and a microplate reader.
- Procedure:
 - 1. Prepare serial dilutions of L-691,831 in the assay buffer.
 - 2. Add 10 μ L of each dilution to the wells of a 96-well plate.
 - 3. Add 70 μ L of the enzyme solution to each well and incubate for 15 minutes at room temperature.
 - 4. Initiate the reaction by adding 20 μ L of the substrate.
 - 5. Measure the enzymatic activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.
 - 6. Calculate the percent inhibition for each concentration of L-691,831 and determine the IC₅₀ value using non-linear regression analysis.



Cell-Based Functional Assay

• Cell Culture: Maintain the target cell line expressing the receptor of interest in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Procedure:

- 1. Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
- 2. Replace the growth medium with a serum-free medium containing various concentrations of L-691,831.
- 3. Incubate the plates for the desired time period (e.g., 24 hours).
- 4. Measure the cellular response (e.g., reporter gene expression, second messenger levels) using a suitable detection method.
- 5. Plot the response as a function of L-691,831 concentration and determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Visualizing the Synthesis and Signaling Pathway

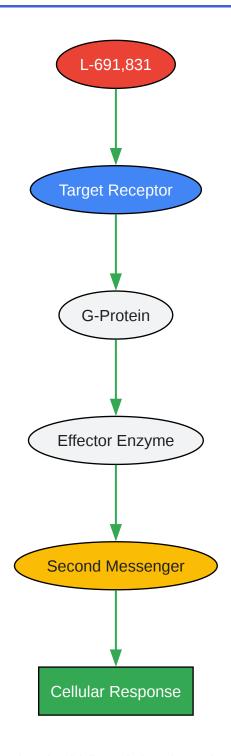
The following diagrams illustrate the synthesis pathway of L-691,831 and its proposed signaling pathway.



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Caption: A simplified overview of the synthetic route to L-691,831.





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Caption: The proposed signaling cascade initiated by L-691,831.

Conclusion

This technical guide provides a foundational understanding of L-691,831 for the scientific community. The presented data and protocols are intended to support further research and







development efforts. As new information becomes available, this document will be updated to reflect the latest findings.

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